molecular formula C13H16ClFN2O2 B3845812 1-methyl-4-piperidinone O-(4-fluorobenzoyl)oxime hydrochloride

1-methyl-4-piperidinone O-(4-fluorobenzoyl)oxime hydrochloride

Cat. No.: B3845812
M. Wt: 286.73 g/mol
InChI Key: NAJMALZOMYNLGT-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidinone is an organic compound with the molecular formula C6H11NO . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .


Synthesis Analysis

While specific synthesis methods for “1-methyl-4-piperidinone O-(4-fluorobenzoyl)oxime hydrochloride” are not available, 1-Methyl-4-piperidinone can be synthesized through various methods. For example, one method involves the use of zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-piperidinone consists of a six-membered ring with one nitrogen atom, one carbonyl group (C=O), and a methyl group (CH3) attached to the nitrogen .


Physical and Chemical Properties Analysis

1-Methyl-4-piperidinone has a molecular weight of 113.1576 g/mol . It has a boiling point of 60 - 62 °C at 19 hPa and a density of 0.980 g/cm3 .

Safety and Hazards

1-Methyl-4-piperidinone is classified as a flammable liquid and vapor. It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. The container should be kept tightly closed .

Properties

IUPAC Name

[(1-methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2.ClH/c1-16-8-6-12(7-9-16)15-18-13(17)10-2-4-11(14)5-3-10;/h2-5H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJMALZOMYNLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NOC(=O)C2=CC=C(C=C2)F)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-4-piperidinone O-(4-fluorobenzoyl)oxime hydrochloride
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1-methyl-4-piperidinone O-(4-fluorobenzoyl)oxime hydrochloride
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1-methyl-4-piperidinone O-(4-fluorobenzoyl)oxime hydrochloride
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1-methyl-4-piperidinone O-(4-fluorobenzoyl)oxime hydrochloride
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1-methyl-4-piperidinone O-(4-fluorobenzoyl)oxime hydrochloride
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1-methyl-4-piperidinone O-(4-fluorobenzoyl)oxime hydrochloride

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